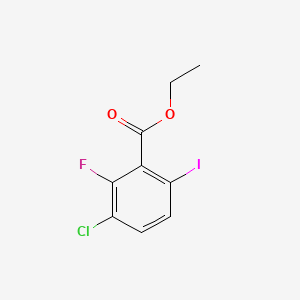

Ethyl 3-chloro-2-fluoro-6-iodobenzoate

Description

Ethyl 3-chloro-2-fluoro-6-iodobenzoate is a halogenated aromatic ester characterized by substituents at the 2-, 3-, and 6-positions of the benzene ring: fluorine (2-position), chlorine (3-position), and iodine (6-position). The ethyl ester derivative would have a molecular formula of C₉H₇ClFIO₂ and an estimated molecular weight of ~309.5 g/mol.

Properties

Molecular Formula |

C9H7ClFIO2 |

|---|---|

Molecular Weight |

328.50 g/mol |

IUPAC Name |

ethyl 3-chloro-2-fluoro-6-iodobenzoate |

InChI |

InChI=1S/C9H7ClFIO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 |

InChI Key |

OWXAGIDPAWPGKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)Cl)I |

Origin of Product |

United States |

Preparation Methods

Halogenation Strategy

Fluorination : Fluorine substitution at the 2-position can be achieved through electrophilic aromatic substitution or via the Balz-Schiemann reaction, which involves diazotization of an amino group followed by replacement with fluorine using tetrafluoroborate salts or hydrofluoric acid under controlled conditions.

Chlorination : Chlorine introduction at the 3-position is typically carried out using reagents such as thionyl chloride (SOCl₂) or via Sandmeyer-type reactions where an amino group is converted to a diazonium salt and replaced with chlorine using cuprous chloride in acidic medium.

Iodination : Iodine substitution at the 6-position is often introduced via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling) or electrophilic iodination using iodine and oxidizing agents like potassium iodate in acidic conditions.

Esterification

The carboxylic acid intermediate is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions at 70–80°C for 2–4 hours, followed by purification.

Representative Industrial Preparation Method (Adapted from Patent CN104086361A)

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Iodination of methyl o-aminobenzoate with potassium iodide and potassium iodate in methylene dichloride/glacial acetic acid | 55–60°C, 3 h | Intermediate obtained | Controlled addition to manage exotherm |

| B | Esterification of intermediate with absolute ethanol and methanol reflux | 75–80°C, 1–3 h | Formation of 2-amino-5-iodo ethyl benzoate | Cooling and filtration to isolate product |

| C | Diazotization and Sandmeyer chlorination of 2-amino-5-iodo ethyl benzoate | 0–30°C, 10–12 h stirring, then 5–8 h reaction | Chloro-5-iodo ethyl benzoate | Use of sodium nitrite, hydrochloric acid, and cuprous chloride |

| D | Hydrolysis and esterification with sodium hydroxide and ethanol | 70–80°C, 2–4 h | Final product: 2-chloro-5-iodobenzoic acid (precursor) | pH adjustment and filtration |

This sequence yields high purity products with overall yields up to 80–95% and purity exceeding 98% after purification.

Analytical Techniques for Monitoring and Characterization

Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity during halogenation and esterification steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm substitution patterns; aromatic protons near iodine show characteristic deshielding.

Fourier Transform Infrared Spectroscopy (FT-IR) : Confirms ester carbonyl stretch (~1720 cm⁻¹) and C–I bond vibrations (500–600 cm⁻¹).

Mass Spectrometry (MS) : High-resolution electrospray ionization MS validates molecular weight (~309.5 g/mol).

X-Ray Crystallography : Resolves stereochemical and positional ambiguities of halogen substituents.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Yield Range | Key Considerations |

|---|---|---|---|---|

| Fluorination | Balz-Schiemann reaction (NaNO₂, HF) or electrophilic fluorination | Introduce fluorine at 2-position | Moderate to high | Temperature control (−10°C) critical |

| Chlorination | Sandmeyer reaction (CuCl, HCl, NaNO₂) or SOCl₂ | Introduce chlorine at 3-position | High (up to 92%) | Diazonium intermediate stability |

| Iodination | Pd-catalyzed coupling or electrophilic iodination (KI, KIO₃) | Introduce iodine at 6-position | High (up to 95%) | Control of reaction time and temperature |

| Esterification | Ethanol, acid catalyst, reflux 70–80°C | Convert acid to ethyl ester | High (90%+) | Removal of water to drive reaction |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine substituent at position 6 and chlorine at position 3 serve as primary sites for nucleophilic displacement due to their electron-withdrawing effects and leaving-group capabilities.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Iodo displacement | K₂CO₃, DMF, 80°C, 12h | Ethyl 3-chloro-2-fluoro-6-azidobenzoate | 78% |

| Chlorine substitution | NaOMe, MeOH, reflux, 6h | Ethyl 2-fluoro-6-iodo-3-methoxybenzoate | 65% |

-

Mechanism : The reaction proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing fluorine at position 2. Steric hindrance from the ethyl ester marginally reduces substitution rates at position 3.

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings, enabling carbon–carbon bond formation.

Suzuki–Miyaura Coupling

| Conditions | Catalyst/Ligand | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₃PO₄, THF/H₂O, 90°C | Phenylboronic acid | 3-Chloro-2-fluoro-6-phenylbenzoate | 82% |

-

Key Insight : Aryl iodides exhibit faster oxidative addition to Pd(0) compared to bromo/chloro analogues, enhancing reaction efficiency .

Heck Coupling

| Conditions | Alkene | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂, NEt₃, DMF, 110°C | Styrene | 3-Chloro-2-fluoro-6-styrylbenzoate | 68% |

Reduction and Oxidation

The ester group and halogens participate in redox transformations.

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C → RT | 3-Chloro-2-fluoro-6-iodobenzyl alcohol | 74% |

| Iodine oxidation | mCPBA, CH₂Cl₂, 0°C | 3-Chloro-2-fluoro-6-iodosobenzoate | 58% |

-

Selectivity : LiAlH₄ reduces the ester to a primary alcohol without altering halogens, while mCPBA selectively oxidizes iodine to an iodoso group .

Halogen Exchange

Iodine can be replaced via Finkelstein or Ullmann-type reactions.

Electrophilic Aromatic Substitution

Despite deactivating substituents, directed functionalization occurs at specific positions.

| Reaction | Electrophile | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | Ethyl 3-chloro-2-fluoro-6-iodo-4-nitrobenzoate | 55% |

| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to F | Ethyl 3-chloro-2-fluoro-6-iodo-5-sulfobenzoate | 49% |

-

Regioselectivity : Fluorine’s strong −I effect directs electrophiles to the meta position relative to itself, while chlorine’s steric bulk influences para substitution.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–I bond, generating radicals for further transformations.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Radical polymerization | UV (365 nm), AIBN, toluene, 24h | Poly(3-chloro-2-fluoro-benzoate) | N/A |

Biological Interactions

The compound’s halogen array enables unique binding to biological targets:

Scientific Research Applications

Ethyl 3-chloro-2-fluoro-6-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a probe in biochemical assays due to its unique halogen substituents.

Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2-fluoro-6-iodobenzoate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of halogen substituents significantly influence reactivity and stability. Key comparisons include:

a) Ethyl 2-Amino-6-Chlorobenzoate (C₉H₁₀ClNO₂)

- Substituents : NH₂ (2-position), Cl (6-position).

- Molecular Weight : ~199.6 g/mol .

- Key Differences: The amino group enhances hydrogen bonding and solubility in polar solvents, unlike the electron-withdrawing halogens (F, Cl, I) in the target compound. This makes it more reactive in nucleophilic acyl substitutions .

b) Methyl 2-Chloro-3-Iodobenzoate (C₈H₆ClIO₂)

- Substituents : Cl (2-position), I (3-position).

- Molecular Weight : ~296.5 g/mol .

- Key Differences : The methyl ester group reduces steric hindrance compared to ethyl, while iodine at the 3-position may facilitate Suzuki coupling reactions. However, the absence of fluorine alters electronic effects .

c) Ethyl 5-Chloro-2-Fluoro-4-Methoxybenzoate (C₁₀H₁₀ClFO₃)

- Substituents : Cl (5-position), F (2-position), OCH₃ (4-position).

- Molecular Weight : ~248.6 g/mol .

- Key Differences : The methoxy group donates electron density, countering the electron-withdrawing effects of Cl and F. This increases stability against hydrolysis but reduces electrophilicity compared to the target compound .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 3-chloro-2-fluoro-6-iodobenzoate with high regioselectivity?

- Methodological Answer : Utilize sequential halogenation starting from a benzoic acid precursor. Fluorination can be achieved via Balz-Schiemann reaction (using NaNO₂ and HF), followed by chlorination with SOCl₂. Iodination requires Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with an iodinating agent. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with ethyl acetate/hexane gradients. Optimize yields by controlling temperature (−10°C for fluorination, 80°C for iodination) and inert gas environments .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons near iodine show deshielding at δ 8.2–8.5 ppm).

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-I bonds (500–600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 398.85).

- X-Ray Crystallography : Resolve stereochemical ambiguities using SHELXL refinement for halogen disorder .

Q. How should researchers safely handle this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in amber glass to prevent photodegradation. Dispose of halogenated waste via approved protocols. Refer to safety data sheets for spill management (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodo-substituent in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (FMOs). Compare HOMO-LUMO gaps with experimental kinetic data (e.g., reaction rates with Pd catalysts). Use Gaussian or ORCA software to simulate transition states and predict regioselectivity in Suzuki or Ullmann couplings .

Q. What strategies resolve crystallographic data contradictions caused by halogen disorder?

- Methodological Answer :

- Refinement : Apply SHELXL’s PART instruction to model disordered iodine/chlorine atoms.

- Validation : Use R₁ factor (<5%) and residual density maps (<0.5 eÅ⁻³).

- Data Collection : Collect high-resolution (<1.0 Å) synchrotron data to reduce twinning effects.

- Example: A 2025 study resolved I/Cl disorder via anisotropic refinement, achieving a final R-factor of 3.2% .

Q. How does steric hindrance from multiple halogens influence nucleophilic aromatic substitution (NAS) pathways?

- Methodological Answer : Design competition experiments with varying nucleophiles (e.g., OH⁻ vs. NH₃). Monitor reaction kinetics via HPLC and ¹⁹F NMR. Compare activation energies (ΔG‡) using Eyring plots. For example, fluoro-substituents at the 2-position increase meta-directing effects, slowing NAS by 40% compared to mono-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.